molecular formula C15H11ClN4O2S B2584174 2-(4-Chlorobenzyl)-4-methyl-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione CAS No. 1359223-84-9

2-(4-Chlorobenzyl)-4-methyl-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione

Cat. No.: B2584174
CAS No.: 1359223-84-9
M. Wt: 346.79
InChI Key: KEQYPWYRNQIJGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorobenzyl)-4-methyl-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione is a synthetic heterocyclic compound designed for research applications. This complex molecule is built around a fused thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-dione core, a scaffold that is isoelectronic with purines, suggesting potential as a purine bioisostere in medicinal chemistry programs . The structure is further functionalized with a 4-chlorobenzyl group at the 2-position and a methyl group at the 4-position, which may be leveraged to fine-tune the compound's physicochemical properties, binding affinity, and selectivity in structure-activity relationship (SAR) studies. Compounds featuring the 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold have demonstrated remarkable versatility in drug discovery, with documented applications in the development of agents for cancer chemotherapy, neurodegenerative diseases, and infectious diseases . The intrinsic properties of the TP core, including its potential for hydrogen bonding and metal chelation via its accessible nitrogen atoms, make it a valuable template for designing inhibitors that target enzyme active sites, such as ATP-binding pockets in kinases . Researchers can utilize this high-purity compound as a key intermediate or a novel chemical entity for screening in various biological assays, for the investigation of novel mechanisms of action, or as a building block in the synthesis of more complex chemical libraries. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

11-[(4-chlorophenyl)methyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4O2S/c1-18-13(21)12-11(6-7-23-12)20-14(18)17-19(15(20)22)8-9-2-4-10(16)5-3-9/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQYPWYRNQIJGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CS2)N3C1=NN(C3=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Thiazolo[3,2-a]pyrimidine Derivatives (11a, 11b)

  • Structure: These compounds feature a thiazolo-pyrimidine core substituted with methylfuran and benzylidene groups (e.g., 2,4,6-trimethylbenzylidene in 11a and 4-cyanobenzylidene in 11b) .
  • Synthesis : Prepared via condensation of thiouracil derivatives with aromatic aldehydes in acetic anhydride/acetic acid, yielding 68% for both 11a and 11b .
  • Key Differences: The target compound has a thieno-triazolopyrimidine core, whereas 11a/b contain a thiazolo-pyrimidine ring. The 4-chlorobenzyl group in the target compound differs from the trimethyl/cyanobenzylidene substituents in 11a/b, impacting electronic properties and steric bulk.
  • Physical Properties: Compound Melting Point (°C) IR (CN stretch, cm⁻¹) Molecular Formula 11a 243–246 2,219 C₂₀H₁₀N₄O₃S 11b 213–215 2,209 C₂₂H₁₇N₃O₃S Target Compound Not reported Not available Presumed C₁₇H₁₂ClN₅O₂S

Pyrimido[2,1-b]quinazoline Derivative (12)

  • Structure : Combines pyrimidine and quinazoline rings with a 5-methylfuran substituent .
  • Synthesis : Synthesized via refluxing thiouracil derivatives with anthranilic acid in sodium ethoxide (57% yield) .
  • Key Differences :
    • The absence of a triazole ring distinguishes this compound from the target molecule.
    • The methylfuran group may confer distinct electronic effects compared to the 4-chlorobenzyl group.
  • Physical Properties :
    • Melting Point: 268–269°C
    • Molecular Formula: C₁₇H₁₀N₄O₃

Triazole-Containing Analogues

(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione

  • Structure : Features a triazole-thione core with dual 2-chlorophenyl and benzylidene substituents .
  • Key Differences :
    • Lacks the fused pyrimidine and thiophene rings present in the target compound.
    • Exhibits hydrogen-bonded supramolecular structures (N–H···O/S interactions), which may influence solubility and crystallinity .

2-[4-(4-Chloro-phenoxymethyl)-phenyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

  • Structure: Contains a pyrazolo-triazolopyrimidine system with a 4-chlorophenoxymethyl group .
  • Key Differences: The phenoxymethyl substituent differs sterically and electronically from the chlorobenzyl group in the target compound. Molecular Weight: 376.799 g/mol (vs. ~393 g/mol for the target compound, estimated).

Thieno-Fused Bicyclic Analogues

  • Examples: (1H-pyrazol-3-yl)thieno[2,3-b]pyridin-4(7H)-one derivatives (4a,b) and phenyl-substituted thieno-pyridinones (6a–c) .
  • Key Differences: These compounds lack the triazole ring but retain the thieno-pyridine core. Substitutions like pyrazolyl or phenyl groups may alter binding interactions in biological targets compared to the triazolopyrimidine system.

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